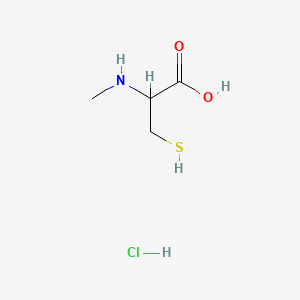

3-巯基-2-(甲基氨基)丙酸盐酸盐

描述

“3-Mercapto-2-(methylamino)propanoic acid hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is also known as N-Methyl-L-cysteine Hydrochloride .

Synthesis Analysis

The synthesis of “3-Mercapto-2-(methylamino)propanoic acid hydrochloride” involves a reaction with potassium acetate in ethanol and water at 20℃ .Molecular Structure Analysis

The molecular weight of “3-Mercapto-2-(methylamino)propanoic acid hydrochloride” is 171.65 g/mol . The IUPAC name for this compound is 2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride . The InChI representation is InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride:

Biochemical Research

3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-cysteine Hydrochloride, is widely used in biochemical research as a precursor or intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in the formation of analogs of pyochelin, a siderophore produced by Pseudomonas aeruginosa .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized in the development of drugs targeting bacterial infections. Its role as an intermediate in the synthesis of pyochelin analogs makes it valuable for creating new antibiotics and studying their mechanisms of action against pathogenic bacteria .

Antioxidant Studies

The thiol group in 3-Mercapto-2-(methylamino)propanoic acid hydrochloride makes it a potential candidate for antioxidant research. Thiol-containing compounds are known for their ability to neutralize free radicals and protect cells from oxidative stress, which is a key factor in many diseases .

Metabolic Pathway Analysis

This compound is used in the study of metabolic pathways involving sulfur-containing amino acids. Researchers use it to investigate the biosynthesis and degradation of cysteine and related compounds, which are crucial for understanding various metabolic disorders and developing therapeutic strategies .

Enzyme Inhibition Studies

3-Mercapto-2-(methylamino)propanoic acid hydrochloride is employed in enzyme inhibition studies, particularly those involving enzymes that interact with thiol groups. By acting as a substrate or inhibitor, it helps researchers understand enzyme kinetics and develop inhibitors for therapeutic use .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of various chemical entities used in research and industry .

Nutritional Biochemistry

Research in nutritional biochemistry utilizes this compound to study the role of sulfur-containing amino acids in nutrition and health. It helps in understanding how these amino acids contribute to protein structure, function, and overall metabolic health .

Environmental Chemistry

In environmental chemistry, 3-Mercapto-2-(methylamino)propanoic acid hydrochloride is used to study the interactions of sulfur-containing compounds with environmental pollutants. This research is crucial for developing methods to mitigate pollution and understand the environmental impact of various chemicals .

作用机制

Target of Action

3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-cysteine Hydrochloride, is primarily used as an intermediate in the preparation of analogs of pyochelin . Pyochelin is a siderophore produced by Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans . Siderophores are iron-chelating compounds that are secreted by microorganisms and plants, and play a crucial role in controlling the bioavailability of iron, which is essential for growth and survival .

Mode of Action

Pyochelin and its analogs have the ability to bind Fe ions and facilitate their uptake by Pseudomonas aeruginosa .

Biochemical Pathways

The compound likely participates in the iron acquisition pathways of Pseudomonas aeruginosa through its involvement in the synthesis of pyochelin analogs . Iron acquisition is a vital process for many bacteria, including Pseudomonas aeruginosa, and siderophores like pyochelin play a key role in this process .

Result of Action

The primary result of the action of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride is the synthesis of pyochelin analogs . These analogs can chelate iron ions, facilitating their uptake by Pseudomonas aeruginosa . This can influence the growth and survival of these bacteria.

Action Environment

The action of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride is likely to be influenced by environmental factors such as the presence of iron ions and the pH of the environment. The compound is air sensitive and hygroscopic , indicating that it may be unstable in the presence of air and moisture. It should be stored under an inert atmosphere and in a freezer at -20°C .

属性

IUPAC Name |

2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVXTJDDOYGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CS)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercapto-2-(methylamino)propanoic acid hydrochloride | |

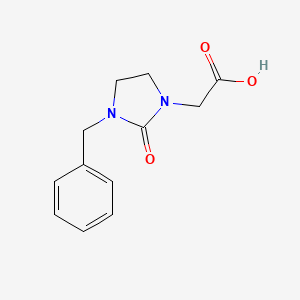

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

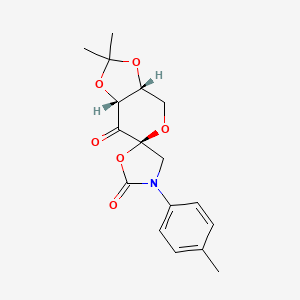

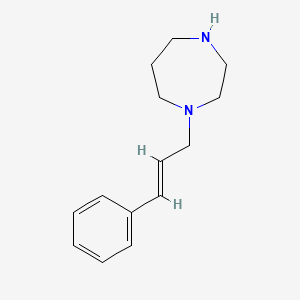

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)